molecular formula C16H23NO2 B3349866 1-(Phenylethyl)-4-(ethoxycarbonyl)piperidine CAS No. 24228-41-9

1-(Phenylethyl)-4-(ethoxycarbonyl)piperidine

Cat. No. B3349866
CAS RN: 24228-41-9
M. Wt: 261.36 g/mol
InChI Key: XOZRFIMBWGTZSL-UHFFFAOYSA-N
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Patent
US05480892

Procedure details

A mixture of 5.90 g (17.5 mmol) of 1-(2-phenylethyl)-4-carboethoxypyridinium bromide, 0.60 g of platinum (IV) oxide and 100 mL of methanol was hydrogenated at 50 p.s.i. and room temperature for 1.5 hours. The reaction mixture was filtered, concentrated and the residue dissolved in water. The aqueous solution was made alkaline to pH 9-10 with aqueous potassium carbonate and extracted with ethyl acetate. The organic extracts were washed with saturated sodium bicarbonate solution, saturated sodium chloride solution, dried and evaporated to afford 4.11 g of 1-(2-phenylethyl)-4-carboethoxypiperidine as a yellow oil. NMR (CDCl3) δ7.16-7.32 (m, 5H); 4.08-4.19 (q, 2H); 2.91-3.02 (m, 2H); 2.77-2.88 (m, 2H); 2.53-2.65 (m, 2H); 2.23-2.35 (m, 1H); 2.03-2.15 (m, 2H); 1.87-1.98 (m, 2H); 1.72-1.88 (m, 4H); 1.20-1.30 (t,3H).
Name
1-(2-phenylethyl)-4-carboethoxypyridinium bromide
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br-].[C:2]1([CH2:8][CH2:9][N+:10]2[CH:15]=[CH:14][C:13]([C:16]([O:18][CH2:19][CH3:20])=[O:17])=[CH:12][CH:11]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>[Pt](=O)=O.CO>[C:2]1([CH2:8][CH2:9][N:10]2[CH2:15][CH2:14][CH:13]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH2:12][CH2:11]2)[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:0.1|

Inputs

Step One
Name
1-(2-phenylethyl)-4-carboethoxypyridinium bromide
Quantity
5.9 g
Type
reactant
Smiles
[Br-].C1(=CC=CC=C1)CC[N+]1=CC=C(C=C1)C(=O)OCC
Name
Quantity
0.6 g
Type
catalyst
Smiles
[Pt](=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic extracts were washed with saturated sodium bicarbonate solution, saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CCN1CCC(CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.11 g
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.